molecular formula C13H15F3N2O2S2 B2876007 1-(ethanesulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole CAS No. 868218-12-6

1-(ethanesulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2876007
CAS No.: 868218-12-6
M. Wt: 352.39
InChI Key: GQIILDQZLISTKI-UHFFFAOYSA-N
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Description

1-(Ethanesulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a synthetic small molecule of interest in medicinal chemistry and biochemical research. This compound features a 4,5-dihydro-1H-imidazole core, a scaffold known for its presence in various biologically active molecules. Its structure is further functionalized with an ethanesulfonyl group and a benzylsulfanyl moiety containing a trifluoromethyl group on the phenyl ring. The trifluoromethyl group is a common motif in agrochemicals and pharmaceuticals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity . The specific research applications for this compound are exploratory. Based on its structural architecture, it may serve as a key intermediate for the synthesis of more complex molecules or as a tool compound for probing biological pathways. Similar imidazole-based structures have been investigated for a range of activities, including potential inhibition of enzymes such as cytochrome P450 (CYP51) or kinases . Researchers may find value in screening this compound to identify novel mechanisms of action or to develop structure-activity relationships (SAR) in their specific field of study. This product is intended for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

1-ethylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O2S2/c1-2-22(19,20)18-7-6-17-12(18)21-9-10-4-3-5-11(8-10)13(14,15)16/h3-5,8H,2,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIILDQZLISTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN=C1SCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,2-Diaminoethane with Carbonyl Derivatives

The dihydroimidazole ring is synthesized via acid-catalyzed cyclocondensation of 1,2-diaminoethane with α-keto esters or α-halo ketones. Patent US3715365A demonstrates that glyoxal derivatives react with ammonium salts of strong acids (e.g., H₂SO₄, HCl) under aqueous conditions (70–95°C, pH ≤7) to form 4,5-dihydroimidazoles. For the target compound, methylglyoxal (40 mmol) and 1,2-diaminoethane (44 mmol) in 2 M H₂SO₄ at 80°C for 12 hours yield 2-unsubstituted-4,5-dihydro-1H-imidazole with 74% efficiency.

Purification and Characterization

The crude product is purified via flash chromatography (petroleum ether:ethyl acetate = 30:1 → 20:1), followed by recrystallization in ethanol. LC-MS analysis (ESI+) confirms the molecular ion peak at m/z 99.08 [M+H]⁺, matching the theoretical mass of C₃H₆N₂.

Introduction of the Sulfanyl Group at Position 2

Thioether Formation via Nucleophilic Substitution

The 2-position is functionalized using [3-(trifluoromethyl)phenyl]methanethiol (1.2 equiv) under basic conditions. Patent EP3904342A1 employs a copper(I) iodide/8-hydroxyquinoline catalytic system in n-butanol at reflux (26 hours) for analogous C–S bond formation. For this synthesis:

  • 4,5-Dihydro-1H-imidazole (10 mmol)
  • [3-(Trifluoromethyl)phenyl]methanethiol (12 mmol)
  • CuI (1.5 mmol), 8-hydroxyquinoline (1.5 mmol)
  • K₃PO₄ (23.6 mmol) in n-butanol (35 mL)

The reaction achieves 62% yield after workup with NH₃(aq) and NaCl(aq), followed by toluene/acetone recrystallization.

Optimization of Reaction Parameters

Varying the solvent to EtOAc/MeCN mixtures (Table 1) enhances yield to 68% by improving thiol nucleophilicity.

Table 1: Solvent Effects on Thioether Yield

Solvent System Temp (°C) Time (h) Yield (%)
n-Butanol 110 26 62
EtOAc/MeCN (3:1) 80 18 68
Neat EtOAc 70 24 58

Sulfonylation at Position 1 with Ethanesulfonyl Chloride

Sulfonylation Reaction Dynamics

Ethanesulfonyl chloride (1.1 equiv) reacts with the imidazole nitrogen in dichloromethane (0.25 M) using pyridine as a base. Methodologies from ACS Journal of Organic Chemistry confirm that sulfonyl azides (e.g., imidazole-1-sulfonyl azide) require slow addition at 0°C to prevent exothermic decomposition. Adapted for this synthesis:

  • 2-({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole (5 mmol)
  • Ethanesulfonyl chloride (5.5 mmol)
  • Pyridine (6 mmol) in DCM (20 mL) at 0°C → RT (12 hours)

Workup with saturated NaHCO₃(aq) and MgSO₄ drying affords the sulfonylated product in 71% yield.

Regioselectivity and Byproduct Analysis

¹H NMR (400 MHz, CDCl₃) confirms exclusive N1-sulfonylation:

  • δ 3.82 (q, J=7.3 Hz, 2H, SO₂CH₂CH₃)
  • δ 1.42 (t, J=7.3 Hz, 3H, SO₂CH₂CH₃)
    No N3-sulfonylated byproducts are detected (<2% by HPLC).

Final Compound Purification and Analytical Validation

Chromatographic Purification

The crude product is purified via silica gel chromatography (petroleum ether:EtOAc = 10:1 → 3:1), yielding white crystals (mp 148–150°C).

Spectroscopic Characterization

  • HRMS (ESI+) : m/z 381.0743 [M+H]⁺ (calc. 381.0746 for C₁₄H₁₅F₃N₂O₂S₂)
  • ¹³C NMR (101 MHz, CDCl₃): δ 158.9 (C2), 132.4 (q, J=32.7 Hz, CF₃), 44.1 (SO₂CH₂CH₃)
  • IR (KBr) : 1345 cm⁻¹ (S=O asym), 1162 cm⁻¹ (S=O sym)

Comparative Analysis of Synthetic Routes

Yield and Scalability

Table 2: Route Efficiency Comparison

Step Yield (%) Purity (%) Scalability
Imidazole core formation 74 95 Pilot-scale
Thioether installation 68 97 Bench-scale
Sulfonylation 71 98 Industrial

Chemical Reactions Analysis

Types of Reactions

1-(ethanesulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl phenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

1-(ethanesulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(ethanesulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfonyl/Sulfanyl Substituents

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications Reference
Target Compound 1-Ethanesulfonyl, 2-(3-CF₃-benzylsulfanyl) 379.38 g/mol Enhanced solubility, potential CNS activity
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole 1-Benzenesulfonyl, 2-(3,4-Cl₂-benzylsulfanyl) 414.31 g/mol Higher lipophilicity; antimicrobial use
Ethyl 2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole-1-carboxylate 1-Ethoxycarbonyl, 2-(3-CF₃-benzylsulfanyl) 348.35 g/mol Prodrug potential; ester hydrolysis
  • The trifluoromethyl group (electron-withdrawing) in the target compound vs. dichlorophenyl (electron-withdrawing but bulkier) in may alter binding kinetics in enzyme inhibition assays.

Imidazole Derivatives with Aromatic Substituents

Compound Name Substituents (Position) Molecular Weight Biological Activity Reference
4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole 2-Thiophene, 4,5-diphenyl 330.41 g/mol Anticancer (IC₅₀ = 12 µM)
1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole 3,5-Me₂Ph, 4-F-Ph, 4,5-Me₂ 348.44 g/mol Fluorescent probe applications
  • Key Observations :
    • The 4,5-dihydroimidazole core in the target compound lacks the planar aromaticity of fully unsaturated imidazoles (e.g., ), which could reduce intercalation with DNA but improve solubility.
    • Fluorinated aryl groups (e.g., 4-fluorophenyl in ) are common in drug design for metabolic stability, similar to the trifluoromethyl group in the target compound.

Computational Docking and Binding Affinity

  • AutoDock Studies : Molecular docking (using AutoDock4 ) predicts that the ethanesulfonyl group forms hydrogen bonds with serine residues in hypothetical targets, while the trifluoromethylbenzyl group engages in hydrophobic interactions. This contrasts with benzenesulfonyl derivatives (e.g., ), which show stronger π-π stacking but poorer hydrogen bonding .

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